2-(3-Ethylphenyl)-2-fluoroacetic acid
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Overview
Description
2-(3-Ethylphenyl)-2-fluoroacetic acid is an organic compound characterized by the presence of a fluorine atom and an ethyl group attached to a phenyl ring, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method is the fluorination of 3-ethylphenylacetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethylbenzaldehyde, while reduction could produce 3-ethylphenylethanol.
Scientific Research Applications
2-(3-Ethylphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Ethylphenyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenyl)-2-fluoroacetic acid
- 2-(3-Propylphenyl)-2-fluoroacetic acid
- 2-(3-Isopropylphenyl)-2-fluoroacetic acid
Uniqueness
2-(3-Ethylphenyl)-2-fluoroacetic acid is unique due to the specific combination of the ethyl group and fluorine atom, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
CFBUILZUVFTGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)O)F |
Origin of Product |
United States |
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